molecular formula C29H26N4O3S2 B2822727 (Z)-ethyl 2-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate CAS No. 773865-37-5

(Z)-ethyl 2-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate

Cat. No.: B2822727
CAS No.: 773865-37-5
M. Wt: 542.67
InChI Key: LUNVSRCRFPWNOF-QNGOZBTKSA-N
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Description

The compound (Z)-ethyl 2-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is a structurally complex molecule featuring:

  • A thiophene-3-carboxylate core substituted with a methyl group (C4) and a phenylcarbamoyl moiety (C5).
  • A vinylamino linkage connecting the thiophene ring to a thiazol-2-yl heterocycle.
  • The thiazole ring is further substituted with a 3,4-dimethylphenyl group and a cyano functional group.
  • An ethyl ester at the thiophene’s C3 position.

Properties

IUPAC Name

ethyl 2-[[(Z)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O3S2/c1-5-36-29(35)24-19(4)25(26(34)32-22-9-7-6-8-10-22)38-28(24)31-15-21(14-30)27-33-23(16-37-27)20-12-11-17(2)18(3)13-20/h6-13,15-16,31H,5H2,1-4H3,(H,32,34)/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNVSRCRFPWNOF-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC=C(C#N)C3=NC(=CS3)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)N/C=C(/C#N)\C3=NC(=CS3)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-ethyl 2-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is a synthetic derivative that belongs to the class of thiophene and thiazole compounds. These compounds have garnered significant interest due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure

The structure of (Z)-ethyl 2-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is characterized by multiple functional groups that contribute to its biological activity. The presence of the thiophene and thiazole rings is particularly important for its pharmacological effects.

Biological Activity Overview

Research has indicated that thiophene derivatives exhibit a range of biological activities:

  • Anticancer Activity :
    • Many thiophene derivatives have shown promising anticancer effects. For instance, compounds with similar structural motifs were evaluated for their ability to inhibit cancer cell proliferation. The IC50 values of some derivatives ranged from 23.2 to 49.9 μM, indicating moderate to high potency against various cancer cell lines .
    • In a study involving thiazole-containing compounds, it was found that the presence of specific substituents enhanced cytotoxicity against tumor cells .
  • Antimicrobial Activity :
    • The compound has been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The interactions with active site residues of target proteins like dihydrofolate reductase were significant, leading to effective antimicrobial action .
    • A study highlighted that certain thiophene derivatives exhibited strong antifungal properties against Candida albicans, showcasing their potential in treating infections .
  • Anti-inflammatory Properties :
    • Thiophene derivatives have also been recognized for their anti-inflammatory effects. Compounds similar to the one have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Table 1: Summary of Biological Activities

Activity TypeCompound ReferenceIC50 Range (μM)Remarks
AnticancerCompound 923.2 - 49.9Effective against multiple cancer cell lines
AntimicrobialCompound 5Not specifiedStrong interactions with bacterial proteins
Anti-inflammatoryVariousNot specifiedInhibition of pro-inflammatory cytokines

Detailed Research Findings

  • Anticancer Studies :
    • A compound structurally similar to (Z)-ethyl 2-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate was tested in vitro against Jurkat and A-431 cell lines, showing significant cytotoxicity with an IC50 less than doxorubicin .
  • Mechanism of Action :
    • Molecular dynamics simulations revealed that certain derivatives interact primarily through hydrophobic contacts with target proteins, which may enhance their efficacy as anticancer agents .
  • Antimicrobial Efficacy :
    • In silico docking studies demonstrated that thiophene derivatives bind effectively to active sites of antibiotic targets, suggesting a mechanism for their antimicrobial activity .

Scientific Research Applications

Chemistry

In synthetic chemistry, (Z)-ethyl 2-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate serves as a versatile building block for creating more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in developing new compounds with tailored properties .

Biology and Medicine

The compound shows promise as a pharmaceutical intermediate due to its potential interactions with biological targets. Studies indicate that thiazole derivatives can exhibit anti-proliferative effects against cancer cell lines. For instance, compounds containing thiazole rings have been linked to cytotoxic activity against various cancer types, including breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) . The structure activity relationship suggests that modifications to the thiazole moiety can enhance biological activity.

Case Study: Anticancer Activity
A study demonstrated that certain thiazole derivatives exhibited significant anticancer properties, with IC50 values indicating effective inhibition of cell proliferation . The presence of specific substituents on the thiazole ring was found to enhance cytotoxicity, suggesting a pathway for drug development.

Industrial Applications

In industrial contexts, this compound can be utilized in developing new materials such as polymers or coatings due to its unique chemical properties. Its structural features may impart desirable characteristics such as thermal stability or chemical resistance .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues from Literature

The target compound shares structural similarities with derivatives documented in patents and chemical glossaries (–3). Below is a comparative analysis:

Table 1: Structural Comparison with Analogues
Compound ID / Source Core Structure Key Substituents Potential Applications (Inferred)
Target Compound Thiophene-thiazole hybrid 3,4-Dimethylphenyl (thiazole), cyano, phenylcarbamoyl, ethyl ester Anticancer, antiviral (speculative)
Compound 15 () Benzamide 5-Methyl-1,2,4-oxadiazole, methylphenylamino Cancer, thrombosis
Compound 25 () Benzamide 3-Methyl-5-isoxazole, 4-nitrophenylamino Viral infections
Compound 40 () Benzamide 2-Methyl-4-thiazole, 2-nitrophenylamino Platelet aggregation, cancer
Etaconazole () Triazole 2,4-Dichlorophenyl, ethyl-dioxolane Agricultural fungicide
PF43(1) Derivative () Thiazolylmethyl carbamate Hydroperoxypropan-2-yl, diphenylhexane backbone Pharmaceutical (e.g., protease inhibition)

Functional Group Analysis

  • Thiazole vs. Isoxazole/Oxadiazole: The target’s thiazole ring (vs.
  • Substituent Effects: The 3,4-dimethylphenyl group on the thiazole increases lipophilicity compared to the nitro- or cyano-substituted phenyl groups in analogues (e.g., Compound 25, 40), which could enhance membrane permeability but reduce aqueous solubility.
  • Carbamoyl vs.

Hypothesized Pharmacokinetic Properties

  • Bioavailability : The ethyl ester at C3 may facilitate prodrug activation, a strategy observed in antiviral agents like oseltamivir.
  • Metabolic Stability : The 3,4-dimethylphenyl group could slow oxidative metabolism compared to nitro-substituted analogues (e.g., Compound 40), which are prone to nitroreductase activity.

Q & A

Q. What experimental design principles optimize pharmacological studies for this compound?

  • Methodological Answer : Employ Design of Experiments (DoE) to vary parameters (dose, administration route) in animal models. Use factorial designs to assess synergies with adjuvant therapies. Statistical modeling (ANOVA, Tukey’s test) identifies significant efficacy endpoints. Validate biomarkers via ELISA or Western blot .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for cyano-group stability.
  • Crystallography : SHELX requires high-quality data (Rint < 5%); use TWINABS for scaling twinned data.
  • Bioassays : Include positive controls (e.g., ascorbic acid for antioxidant assays) and blinded data analysis.

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